molecular formula C22H30N4O B2824184 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide CAS No. 946286-58-4

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide

Cat. No.: B2824184
CAS No.: 946286-58-4
M. Wt: 366.509
InChI Key: HCPOFPXKTIDAMX-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide is a structurally complex acetamide derivative featuring a dimethylaminophenyl group and a 4-phenylpiperazine moiety.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-18(27)23-17-22(19-9-11-20(12-10-19)24(2)3)26-15-13-25(14-16-26)21-7-5-4-6-8-21/h4-12,22H,13-17H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOFPXKTIDAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide typically involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide involves its interaction with neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can modulate their activity, thereby reducing the likelihood of seizure occurrence. This modulation helps in stabilizing neuronal membranes and preventing abnormal electrical activity in the brain.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares key structural features with several acetamide derivatives:

  • Phenylpiperazine Core: Present in compounds like 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) and N-isopropyl-2-(3-(4-methylpiperazin-1-yl)phenoxy)acetamide (). These analogs highlight the importance of the piperazine ring in receptor binding .
  • Dimethylaminophenyl Group: Found in 2-[4-(dimethylamino)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9d, ), which targets orexin-1 receptors. The dimethylamino group may enhance CNS permeability or modulate basicity .
Table 1: Structural Comparison of Selected Compounds
Compound Name Key Substituents Target/Activity (if reported) Reference
N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}acetamide 4-(Dimethylamino)phenyl, 4-phenylpiperazine Not specified
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) 4-Phenylpiperazine, 3-CF3-phenyl Anticonvulsant ()
2-[4-(Dimethylamino)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9d) 4-Dimethylaminophenyl, 4-hydroxy-3-methoxyphenyl Orexin-1 receptor antagonist
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, 4-tosylpiperazine Not specified (sulfonyl group)

Pharmacological and Functional Insights

  • Anticonvulsant Activity: Compounds like 14 () demonstrate the role of electron-withdrawing groups (e.g., CF3) in enhancing anticonvulsant efficacy.
  • Conversely, sulfonyl-containing analogs () may exhibit altered receptor affinity due to steric and electronic effects .
  • Dopamine D3 Selectivity : Piperazine derivatives with aryl amide substituents (e.g., ) show selectivity for dopamine D3 receptors, implying that the target compound’s 4-phenylpiperazine moiety could confer similar selectivity .

Substituent Effects on Activity

  • Phenylpiperazine Modifications : Substituting the phenyl group with halogens (e.g., 15, 16 in ) or methoxy groups () alters lipophilicity and binding kinetics. The target compound’s unsubstituted phenyl group may favor baseline receptor interactions .
  • Acetamide Tail Variations: The presence of methoxyphenoxy () or benzothiazolyl groups () in analogs suggests that modifying the acetamide tail can fine-tune pharmacokinetic properties .

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